1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
CAS No.: 1903907-48-1
Cat. No.: VC4838834
Molecular Formula: C20H28N4O4S
Molecular Weight: 420.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903907-48-1 |
|---|---|
| Molecular Formula | C20H28N4O4S |
| Molecular Weight | 420.53 |
| IUPAC Name | (4-butoxyphenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
| Standard InChI | InChI=1S/C20H28N4O4S/c1-3-4-14-28-18-8-6-17(7-9-18)20(25)23-10-5-11-24(13-12-23)29(26,27)19-15-22(2)16-21-19/h6-9,15-16H,3-5,10-14H2,1-2H3 |
| Standard InChI Key | NUKLEGUWBHLFEZ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Introduction
1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound with significant research applications. Its IUPAC name reflects its structural components, which include a butoxybenzoyl group and a 1-methyl-1H-imidazol-4-yl sulfonyl moiety attached to a diazepane ring. This compound is classified as a diazepane derivative, notable for its potential biological activities and utility in medicinal chemistry.
Synthesis
The synthesis of 1-(4-butoxybenzoyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves several key steps, though detailed synthesis protocols are not widely documented in the available literature. Generally, the synthesis of similar compounds involves reactions such as alkylation, acylation, and sulfonation, depending on the starting materials and desired functional groups.
Potential Applications
This compound has several potential applications in scientific research, particularly in medicinal chemistry due to its structural features. Sulfonamide derivatives are known for their antimicrobial and anti-inflammatory properties, suggesting potential uses in drug development.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C20H28N4O4S |
| Molecular Weight | Approximately 420.53 g/mol |
| CAS Number | 1903907-48-1 |
| Classification | Sulfonamide derivative |
| Potential Applications | Antimicrobial, anti-inflammatory, medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume